This compound falls under the category of aromatic carboxylic acids due to the presence of the benzoic acid structure. The trifluoromethyl group enhances its chemical reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves several key steps:
The molecular structure of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can be described as follows:
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F)
which provides insights into its connectivity and geometry.3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can participate in various chemical reactions:
The mechanism of action for 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid primarily revolves around its interactions with biological targets:
The physical and chemical properties of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid include:
The scientific applications of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4